![molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2](/img/structure/B26222.png)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Overview
Description
“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H8Cl2N2 . It has a molecular weight of 263.13 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine”, has been well studied in the past decade . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A recent review has summarized the advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” can be represented by the InChI code: 1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H . The InChI key for this compound is CFINUJBABHRHDT-UHFFFAOYSA-N .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction outcome is strongly dependent on the substituents of both reactants .
Physical And Chemical Properties Analysis
“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” has a molecular weight of 263.12 g/mol . It has a computed XLogP3-AA of 4.7, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.3 Ų .
Scientific Research Applications
Medicinal Chemistry: Drug Development
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structure allows for the development of new pharmaceutical compounds, particularly in the realm of central nervous system (CNS) drugs, where imidazopyridines have been used to create sedatives and anxiolytics.
Material Science: Electronic and Photonic Materials
The structural character of imidazopyridines, including 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine , makes them useful in material science . They can be incorporated into electronic and photonic materials due to their conductive properties, potentially leading to advancements in the creation of organic light-emitting diodes (OLEDs) and other electronic components.
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, providing a foundation for constructing more complex molecules . Its reactivity can be harnessed to synthesize a variety of heterocyclic compounds, which are crucial in many chemical industries, including pharmaceuticals and agrochemicals.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be used as a standard in chromatography . Its well-defined structure and purity make it ideal for calibrating instruments and ensuring the accuracy of chromatographic analyses.
Biochemistry: Enzyme Inhibition Studies
Imidazopyridines have been studied for their potential role as enzyme inhibitors . Research into 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine could lead to the discovery of new inhibitors that can regulate biological pathways, which is vital for understanding diseases and developing treatments.
Agricultural Chemistry: Pest Control Agents
The structural versatility of imidazopyridines allows for their use in developing pest control agents . By modifying the 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold, researchers can create compounds that target specific pests, contributing to more effective and environmentally friendly agricultural practices.
Safety And Hazards
The safety information available for “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . The future directions in the research of imidazo[1,2-a]pyridines may include the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINUJBABHRHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352062 | |
Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
88964-99-2 | |
Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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